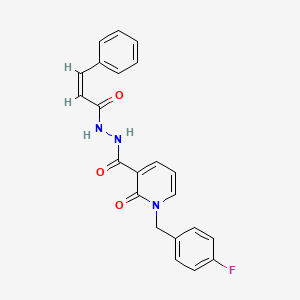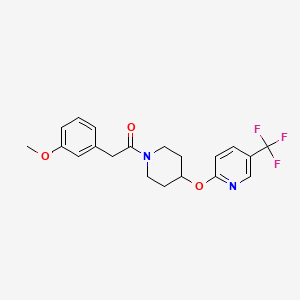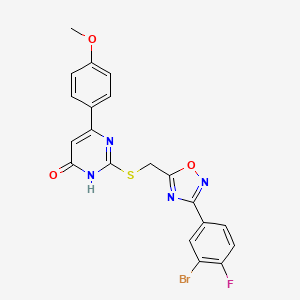
Methyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Most syntheses of thiophene create substituted thiophenes as a precursor to further reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form thiophene with an alkyl substitution at position 2 .Molecular Structure Analysis
The molecular formula of a similar compound, Methyl 3-(5-nitrothiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate, is C15H10N2O5S2 and it has a molecular weight of 362.37.Chemical Reactions Analysis
Thiourea can be used as a reagent in place of sodium sulfide or potassium sulfide in the synthesis of thiophene . In the presence of a gold catalyst, a more complex 2,3-disubstituted thiophene can be synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 5-NITROTHIOPHENE-2-CARBOXALDEHYDE, include a melting point of 75-77 °C, a boiling point of 118-120 °C, and a density of 1.534±0.06 g/cm3 .Applications De Recherche Scientifique
Synthesis and Biomedical Applications
- A series of 2- and 3-nitrothiophene-5-carboxamides, which might include derivatives similar to Methyl 3-(5-nitrothiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate, were synthesized and evaluated for their potential as radiosensitizers and bioreductively activated cytotoxins. The compounds with strong tertiary amine bases or oxiranes showed potent radiosensitizing properties in hypoxic mammalian cells, indicating their potential application in enhancing the efficacy of radiotherapy in cancer treatment (Threadgill et al., 1991).
Material Science and Chemical Synthesis
- In another study, the nitration of methyl-3-hydroxythiophene-2-carboxylate, a compound related to this compound, produced two products with reversed structural assignments based on carbon-13 NMR data. This research contributes to the understanding of nitration reactions in thiophene derivatives, which is crucial for designing and synthesizing novel materials and chemicals (Barker et al., 2001).
Isotopic Labeling and Antitumor Agents
- The use of potassium [15N]-nitrate for nitration and concurrent hydrolysis of cyanothiophenes, including structures similar to this compound, allowed for the high-yield production of [15N]-nitrothiophenecarboxamides. These isotopically labeled compounds are of interest as potential antitumor agents, showcasing the compound's utility in developing targeted cancer therapies (Shinkwin & Threadgill, 1996).
Mécanisme D'action
Target of Action
Similar compounds, such as nitrothiophene carboxamides, have been reported to target bacterial nitroreductases nfsa and nfsb . These enzymes play a crucial role in the activation of the pro-drug within the bacterial cell .
Mode of Action
The compound is believed to be a pro-drug that requires activation by specific bacterial nitroreductases Once activated, it exerts its antibacterial properties
Biochemical Pathways
The compound affects the bacterial nitroreductase pathway . Nitroreductases are enzymes that catalyze the reduction of nitro groups to amino groups, a critical step in the activation of the pro-drug.
Result of Action
The compound has been reported to exhibit potent antibacterial properties . It has been found to be effective against wild-type and multi-drug resistant clinical isolates of E. coli, Shigella spp., and Salmonella spp . These compounds are bactericidal and efficacious in a mouse thigh infection model .
Orientations Futures
Thiophene and its derivatives have been proven to be effective drugs in the current disease scenario . They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Propriétés
IUPAC Name |
methyl 3-[(5-nitrothiophene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5S2/c1-24-17(21)15-11(9-13(26-15)10-5-3-2-4-6-10)18-16(20)12-7-8-14(25-12)19(22)23/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGQERUTZFRMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-9-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2475897.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2475898.png)
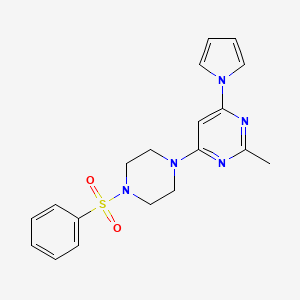
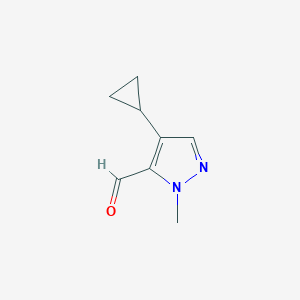
![N-[2,2,2-trichloro-1-(furan-2-ylmethylamino)ethyl]furan-2-carboxamide](/img/structure/B2475904.png)
![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2475905.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
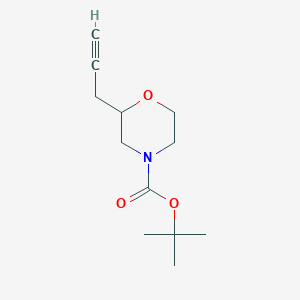

![1-[(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2475914.png)
